molecular formula C6H6Br2N2O B8184281 (6-Amino-3,5-dibromopyridin-2-yl)methanol

(6-Amino-3,5-dibromopyridin-2-yl)methanol

Cat. No.: B8184281
M. Wt: 281.93 g/mol
InChI Key: YRBIJEXSGAFPLJ-UHFFFAOYSA-N
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Description

(6-Amino-3,5-dibromopyridin-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an amino group, two bromine atoms, and a methanol group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol typically involves multiple steps, starting with the bromination of pyridine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-3,5-dibromopyridin-2-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The bromine atoms can be reduced to form different derivatives.

  • Substitution: The methanol group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.

  • Reduction reactions might involve hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by nucleophiles such as alkyl halides.

Major Products Formed:

  • Oxidation can yield nitro derivatives.

  • Reduction can produce compounds with fewer bromine atoms.

  • Substitution can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

(6-Amino-3,5-dibromopyridin-2-yl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which (6-Amino-3,5-dibromopyridin-2-yl)methanol exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

(6-Amino-3,5-dibromopyridin-2-yl)methanol can be compared to other similar compounds, such as:

  • 2-Amino-3,5-dibromo-6-methylpyridine: This compound differs by the presence of a methyl group instead of a methanol group.

  • 3,5-Dibromopyridin-2-ol: This compound lacks the amino group present in this compound.

Properties

IUPAC Name

(6-amino-3,5-dibromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBIJEXSGAFPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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